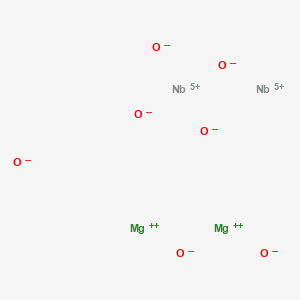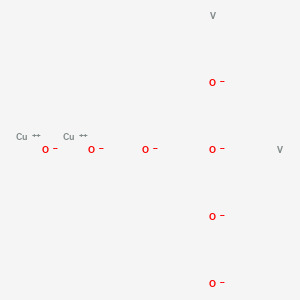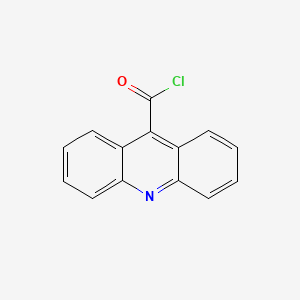
9-Acridinecarbonyl chloride
描述
9-Acridinecarbonyl chloride is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
The synthesis of acridine derivatives, including 9-Acridinecarbonyl chloride, has been a topic of interest in recent research . For instance, the key compound 9-chloroacridine was synthesized via Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using POCl3 .Molecular Structure Analysis
Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The structure-activity analysis showed that compounds containing a 7- or 8-substituted acridine moiety by an electron-donating group were more active .Chemical Reactions Analysis
Acridine derivatives, including 9-Acridinecarbonyl chloride, can undergo various chemical reactions . For example, acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1o amines, and 2o amines .科学研究应用
Synthesis of Aryl-Acridines
9-Acridinecarbonyl chloride is utilized in the synthesis of aryl-acridines. A one-step preparation method using barium chloride as a catalyst under microwave conditions was reported. This method involves the cyclization reaction of diphenyl amine and aromatic acid, leading to the formation of 9-aryl-acridine. The formation of these compounds was confirmed using various spectrometric methods (Kawle, Gaikwad, & Dhande, 2020).
Photophysical Behaviors of Polymeric Materials
9-Acridinecarbonyl chloride derivatives exhibit significant applications in the study of photophysical behaviors of temperature and pH-sensitive polymeric materials. For instance, Acridine-9-N-acrylamide (Ac-9AA) synthesized from 9-aminoacridine and acryloyl chloride displays fluorescence spectra variations based on pH and temperature changes. This characteristic is particularly useful for probing pH and temperature in biological systems (Guan, Liu, & Su, 2007).
Electrochemical Studies
The electrochemical behavior of 9-chloroacridine, a precursor for synthesizing acridine derivatives, was explored in a study. This research is crucial for understanding the redox behavior of such compounds and their interaction with double-stranded DNA, which is fundamental in the development of drugs with cytostatic activity (Rupar et al., 2020).
Chemiluminescence Applications
Acridinium salts derived from acridine-9-carboxylic acid are notable for their chemiluminescence properties. These properties are instrumental in medical diagnostics, such as in chemiluminescence and electrochemiluminescence immunoassays. The study of these salts under different conditions provides insights into their efficiency and stability, which are vital for developing sensitive luminescence tests (Czechowska et al., 2017).
Microwave Synthesis of Acridine Derivatives
The use of microwave irradiation in the synthesis of 9-substituted acridine derivatives from diphenyl amine and carboxylic acid, catalyzed by zinc chloride, represents another application. This method significantly reduces reaction time and improves yield, demonstrating the role of 9-acridinecarbonyl chloride in efficient chemical synthesis (Veverková, Noskova, & Tomá, 2002).
Fluorescence Spectral Studies
Research on 9-acridinecarbonyl chloride derivatives includes the study of fluorescence spectral characteristics, like in 9-acridinecarboxylic acid and its methyl ester. Such studies are crucial in understanding the fluorescence behavior of these compounds in different solvents and their potential applications in various fields, including sensing and diagnostics (Dey et al., 1997).
未来方向
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a topic of ongoing research .
属性
IUPAC Name |
acridine-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZJERCVPSQRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346150 | |
| Record name | 9-Acridinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acridinecarbonyl chloride | |
CAS RN |
66074-67-7 | |
| Record name | 9-Acridinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

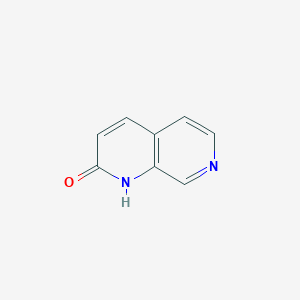
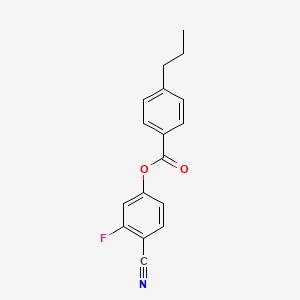
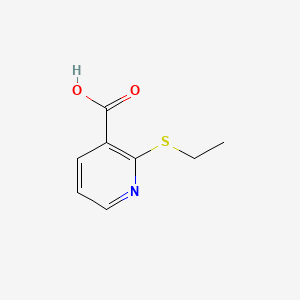
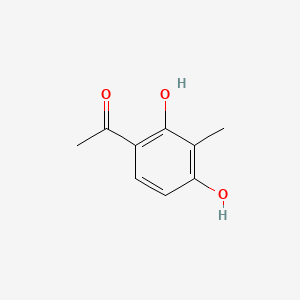
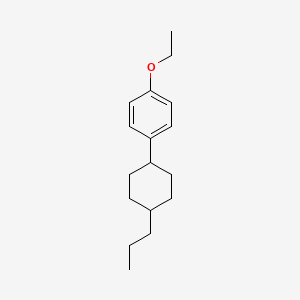
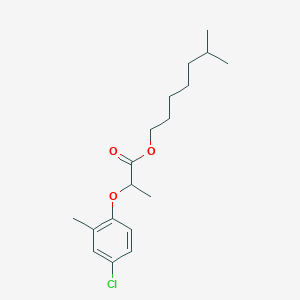
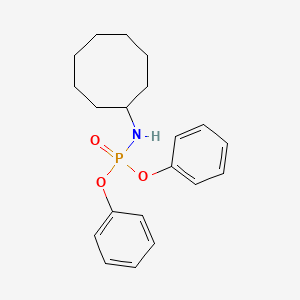
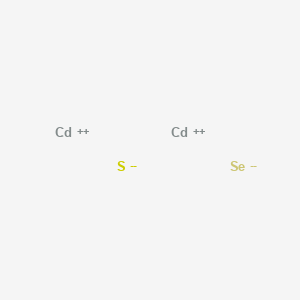
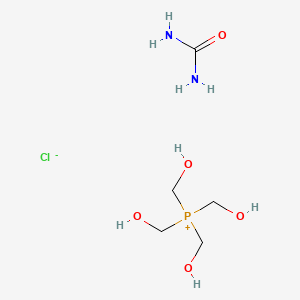
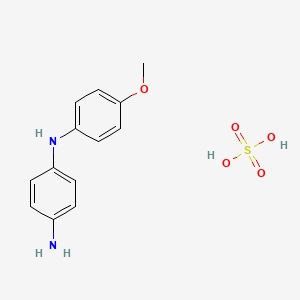
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)

